molecular formula C11H13N7O2 B2950407 6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide CAS No. 1903479-99-1

6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2950407
CAS No.: 1903479-99-1
M. Wt: 275.272
InChI Key: GTCUKMYRCWLKLD-UHFFFAOYSA-N
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Description

6-Morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, offered exclusively for Research Use Only. Its molecular structure incorporates two privileged pharmacophores: a morpholine ring and a 1,2,4-triazole nucleus . The morpholine group, a heterocycle featuring both amine and ether functional groups, is frequently employed in organic synthesis and drug design due to its polarity and potential to influence solubility and metabolic stability . The 1,2,4-triazole ring is a well-documented scaffold in biologically active compounds, known to confer a wide spectrum of pharmacological properties including antifungal, antibacterial, and anticancer activities . Compounds featuring the 1,2,4-triazole core are extensively studied for their role in creating various therapeutic agents . Similarly, pyrimidine carboxamide derivatives are recognized as key intermediates and active structures in the development of pharmaceutical compounds, such as enzyme inhibitors . As such, this hybrid molecule presents a valuable building block for researchers investigating novel heterocyclic compounds, screening for new biological activities, and developing structure-activity relationships (SAR) in drug discovery programs. It is strictly intended for laboratory research applications.

Properties

IUPAC Name

6-morpholin-4-yl-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7O2/c19-10(16-11-14-7-15-17-11)8-5-9(13-6-12-8)18-1-3-20-4-2-18/h5-7H,1-4H2,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCUKMYRCWLKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibiting this enzyme can have significant effects, particularly in the context of diseases like cancer where estrogen levels are often elevated.

Biochemical Analysis

Biological Activity

6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry, particularly in the context of cancer research. This article explores its biological activity, focusing on its potential as an anticancer agent, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a morpholino group and a 1H-1,2,4-triazole moiety. Its chemical formula is C10H13N5OC_{10}H_{13}N_5O with a molecular weight of approximately 237.25 g/mol. The presence of the triazole and pyrimidine rings contributes to its biological activity.

Anticancer Potential

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) using the MTT assay. Results indicated promising cytotoxic activity with IC50 values lower than 12 µM against the HeLa cell line.

The mechanisms underlying the anticancer activity include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) in treated cells .
  • Cell Cycle Arrest : It also induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .
  • Caspase Activation : The activation of caspases (caspase-3 and caspase-9) has been implicated in the apoptosis triggered by this compound .

Safety Profile

In addition to its anticancer properties, the safety profile was evaluated using normal human lung fibroblast cells (MRC-5). The results indicated that this compound exhibits selectivity for cancer cells while maintaining lower toxicity to normal cells.

Case Studies

  • Cytotoxicity Evaluation :
    • Cell Lines Tested : MCF-7, HeLa, A549.
    • Results : IC50 values < 12 µM for HeLa cells; significant cytotoxic effects observed across all tested lines.
  • Apoptosis Induction :
    • Mechanism : Increased Bax and decreased Bcl-2 expression.
    • Caspase Activation : Notable activation of caspase-3 and caspase-9 leading to apoptosis.
  • Cell Cycle Analysis :
    • Phase Arrest : G2/M phase arrest confirmed through flow cytometry.

Data Table

Cell LineIC50 Value (µM)Apoptotic Markers ActivatedCell Cycle Phase Arrested
MCF-7>12Bax increasedG2/M
HeLa<12Caspase-3 activatedG2/M
A549<12Cleaved PARPG2/M

Comparison with Similar Compounds

N-(4-(Furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-55-1)

This compound shares the 6-morpholinopyrimidine-4-carboxamide backbone but replaces the triazole with a thiazole-furan substituent (Fig. 1). Its molecular formula (C₁₆H₁₅N₅O₃S) and higher molecular weight (357.4 g/mol) reflect the bulkier thiazole-furan group.

Coumarin-Pyrimidinone Derivatives (Compounds 4i and 4j)

These derivatives (e.g., compound 4i: C₃₀H₂₄N₆O₄) incorporate coumarin and pyrazolone moieties instead of morpholino-triazole groups. The coumarin system introduces strong fluorescence and planar aromaticity, which could enhance DNA intercalation or photodynamic activity. However, their larger size may reduce cellular permeability compared to the more compact target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
6-Morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide C₁₁H₁₄N₆O₂ 286.27 Morpholino, 1,2,4-triazol-5-yl Compact, hydrogen-bonding triazole
N-(4-(Furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide C₁₆H₁₅N₅O₃S 357.4 Morpholino, thiazole-furan Bulky, π-π stacking potential
Coumarin-pyrimidinone derivative (4i) C₃₀H₂₄N₆O₄ ~532.55 Coumarin, pyrazolone, tetrazole Fluorescent, planar aromatic system

Research Findings and Functional Implications

  • Solubility and Bioavailability: The morpholino group in the target compound likely improves water solubility compared to coumarin derivatives, which are more lipophilic due to aromatic systems .
  • Synthetic Complexity : Coumarin derivatives (e.g., 4i, 4j) require multi-step syntheses involving tetrazole and coumarin coupling, whereas the target compound’s simpler structure may facilitate scalable production .

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